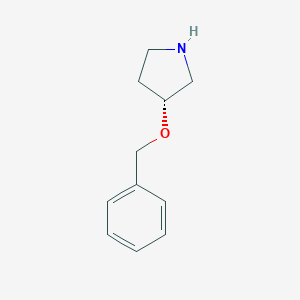

(R)-3-Benzyloxy-pyrrolidine

Description

Properties

IUPAC Name |

(3R)-3-phenylmethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBMYKUPMLRKQK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-3-Benzyloxy-pyrrolidine: A Chiral Keystone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its three-dimensional structure and the stereochemistry of its substituents are often critical for biological activity. Among the vast family of substituted pyrrolidines, (R)-3-Benzyloxy-pyrrolidine (CAS Number: 177948-70-8) has emerged as a particularly valuable chiral building block. Its unique combination of a stereodefined oxygen functionality and a reactive secondary amine makes it a versatile synthon for the construction of complex molecular architectures, particularly in the development of novel therapeutics.[2] This guide provides a comprehensive technical overview of (R)-3-Benzyloxy-pyrrolidine, from its synthesis and characterization to its application in the synthesis of targeted therapies.

Physicochemical Properties and Safety

(R)-3-Benzyloxy-pyrrolidine is a five-membered nitrogen-containing heterocycle with a benzyloxy group at the chiral center on the 3-position.[3] The (R)-enantiomer is of particular interest due to its specific role in the stereoselective synthesis of biologically active molecules.[3]

Table 1: Physicochemical Properties of (R)-3-Benzyloxy-pyrrolidine and its Hydrochloride Salt

| Property | (R)-3-Benzyloxy-pyrrolidine | (R)-3-Benzyloxy-pyrrolidine HCl |

| CAS Number | 177948-70-8 | 927819-90-7 |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆ClNO |

| Molecular Weight | 177.24 g/mol | 213.71 g/mol |

| Appearance | Pale-yellow to yellow-brown sticky oil or semi-solid | White to off-white powder or granules |

| Boiling Point | 269.2 ± 33.0 °C | Not available |

| Flash Point | 106.7 ± 14.8 °C | Not available |

Note: Some physical properties are for the hydrochloride salt, which is often more stable and easier to handle than the free base.[3][4]

Safety and Handling: As with all chemical reagents, (R)-3-Benzyloxy-pyrrolidine should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

A Robust and Scalable Synthetic Pathway

The most common and practical synthesis of (R)-3-Benzyloxy-pyrrolidine commences with the commercially available and relatively inexpensive chiral starting material, (R)-3-hydroxypyrrolidine. The synthesis is a three-step process involving protection of the secondary amine, formation of the benzyl ether, and subsequent deprotection.

Step 1: Protection of the Pyrrolidine Nitrogen (N-Boc Protection)

The secondary amine of (R)-3-hydroxypyrrolidine is nucleophilic and would interfere with the subsequent etherification step. Therefore, it is crucial to protect it with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.[5]

Experimental Protocol: N-Boc Protection of (R)-3-Hydroxypyrrolidine

-

Reaction Setup: To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1) is added sodium bicarbonate (NaHCO₃, 1.5 eq).

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in THF is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the THF. The aqueous residue is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford (R)-N-Boc-3-hydroxypyrrolidine as a crude product, which can often be used in the next step without further purification.

Step 2: Formation of the Benzyl Ether (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for forming ethers.[6] In this step, the hydroxyl group of (R)-N-Boc-3-hydroxypyrrolidine is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, attacking benzyl bromide in an Sₙ2 reaction to form the desired benzyl ether.[6]

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Formation of the Alkoxide: The reaction mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the sodium alkoxide.

-

Addition of Benzyl Bromide: Benzyl bromide (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Reaction Monitoring and Quenching: The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

-

Work-up and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure (R)-N-Boc-3-benzyloxypyrrolidine.[7]

Step 3: Removal of the Boc Protecting Group (Deprotection)

The final step is the removal of the Boc protecting group to liberate the secondary amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of (R)-3-Benzyloxy-pyrrolidine in Modern Drug Discovery: A Technical Guide

Introduction: The Significance of a Chiral Scaffold

In the landscape of contemporary drug discovery and development, the pyrrolidine ring system stands out as a "privileged scaffold".[1] This five-membered nitrogen-containing heterocycle is a cornerstone in the architecture of numerous biologically active compounds, from natural products to blockbuster pharmaceuticals.[2] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an ideal framework for designing molecules that can precisely interact with complex biological targets. Within this important class of compounds, (R)-3-Benzyloxy-pyrrolidine emerges as a particularly valuable chiral building block. The specific stereochemistry at the C3 position, designated as the (R)-enantiomer, is often critical for achieving the desired pharmacological activity and selectivity.[3] This guide provides an in-depth technical overview of (R)-3-Benzyloxy-pyrrolidine, covering its structure, stereochemistry, synthesis, and applications for researchers, medicinal chemists, and professionals in drug development.

Molecular Structure and Stereochemical Integrity

(R)-3-Benzyloxy-pyrrolidine is characterized by a pyrrolidine ring with a benzyloxy group (-OCH₂Ph) at the 3-position. The stereochemical designation '(R)' at this chiral center is determined by the Cahn-Ingold-Prelog priority rules and is a critical determinant of its biological function. The orientation of the benzyloxy group can profoundly influence how the molecule binds to a target protein or enzyme, often leading to significant differences in potency and selectivity compared to its (S)-enantiomer.[3]

The benzyl group serves as a robust protecting group for the hydroxyl functionality. This is a key strategic element in multi-step syntheses, as it is stable to a wide range of reaction conditions and can be selectively removed at a later stage, typically through catalytic hydrogenation, to unmask the hydroxyl group for further functionalization.[4]

Figure 1: Chemical Structure of (R)-3-Benzyloxy-pyrrolidine.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and a definitive spectroscopic fingerprint are essential for the unambiguous identification and quality control of (R)-3-Benzyloxy-pyrrolidine in a research and development setting.

Table 1: Physicochemical Properties of (R)-3-Benzyloxy-pyrrolidine

| Property | Value | Source |

| CAS Number | 177948-70-8 | [5] |

| Molecular Formula | C₁₁H₁₅NO | [6] |

| Molecular Weight | 177.24 g/mol | [6] |

| Appearance | Pale-yellow to yellow-brown sticky oil or semi-solid | [6] |

| Chirality | (R)-configuration | [6] |

Spectroscopic Characterization:

The structural integrity of (R)-3-Benzyloxy-pyrrolidine is confirmed through a combination of spectroscopic techniques. Below are the expected characteristic signals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. Expected chemical shifts (in ppm, typically in CDCl₃) are as follows:

-

~7.25-7.40 (m, 5H): A multiplet corresponding to the five aromatic protons of the benzyl group.

-

~4.55 (s, 2H): A singlet for the two benzylic protons (-O-CH₂ -Ph).

-

~4.10-4.20 (m, 1H): A multiplet for the proton at the chiral center (CH -OBn).

-

~2.80-3.20 (m, 4H): A series of multiplets for the four protons on the pyrrolidine ring adjacent to the nitrogen atom (-CH₂ -NH-CH₂ -).

-

~1.80-2.20 (m, 2H): Multiplets corresponding to the remaining two protons on the pyrrolidine ring.

-

~1.70 (br s, 1H): A broad singlet for the amine proton (-NH -).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Expected chemical shifts (in ppm, typically in CDCl₃) are:

-

~138.0: Quaternary aromatic carbon of the benzyl group.

-

~128.5, 127.8, 127.6: Aromatic CH carbons of the benzyl group.

-

~77.0: Carbon bearing the benzyloxy group (C H-OBn).

-

~70.0: Benzylic carbon (-O-C H₂-Ph).

-

~53.0, 46.0: Carbons of the pyrrolidine ring adjacent to the nitrogen.

-

~32.0: The remaining carbon of the pyrrolidine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption peaks (in cm⁻¹) include:

-

~3300-3400 (br): N-H stretching of the secondary amine.

-

~3030: Aromatic C-H stretching.

-

~2850-2950: Aliphatic C-H stretching.

-

~1450-1600: C=C stretching of the aromatic ring.

-

~1100: C-O stretching of the ether linkage.

Strategic Synthesis of (R)-3-Benzyloxy-pyrrolidine

The enantioselective synthesis of (R)-3-Benzyloxy-pyrrolidine is crucial for its application in pharmaceutical development. A common and reliable method involves the benzylation of a readily available chiral precursor, (R)-3-hydroxypyrrolidine, which is often derived from a chiral pool starting material like L-malic acid or D-aspartic acid.

Experimental Protocol: Benzylation of (R)-3-Hydroxypyrrolidine

This protocol describes a standard procedure for the synthesis of (R)-3-Benzyloxy-pyrrolidine.

Rationale: This procedure utilizes a Williamson ether synthesis. Sodium hydride, a strong base, deprotonates the hydroxyl group of (R)-3-hydroxypyrrolidine to form a more nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with benzyl bromide to form the desired ether. Anhydrous THF is used as the solvent to prevent quenching of the sodium hydride. The reaction is initially cooled to control the exothermic reaction of the base and then warmed to drive the Sₙ2 reaction to completion.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

-

Solvent Addition: Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then add anhydrous tetrahydrofuran (THF).

-

Reactant Addition: Cool the suspension to 0 °C in an ice bath. Dissolve (R)-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium alkoxide.

-

Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (R)-3-Benzyloxy-pyrrolidine as a pale-yellow oil.

Synthetic Workflow Diagram

Caption: Synthetic route to (R)-3-Benzyloxy-pyrrolidine via Williamson ether synthesis.

Applications in Drug Discovery and Development

The (R)-3-substituted pyrrolidine motif is a recurring feature in a multitude of pharmacologically active agents across various therapeutic areas. The specific stereochemistry is often paramount for achieving high-affinity binding to the target receptor or enzyme.

-

As a Chiral Intermediate: (R)-3-Benzyloxy-pyrrolidine serves as a key intermediate in the synthesis of more complex molecules. The pyrrolidine nitrogen can be readily functionalized through reactions such as N-alkylation, N-acylation, or reductive amination, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a compound series.[7]

-

Modulation of Physicochemical Properties: The incorporation of the pyrrolidine ring can favorably impact the physicochemical properties of a drug candidate, such as its solubility and metabolic stability.[7]

-

Examples in Medicinal Chemistry: While specific blockbuster drugs containing the exact (R)-3-Benzyloxy-pyrrolidine fragment might be proprietary, the broader class of 3-substituted pyrrolidines is prevalent. For instance, derivatives of 3-hydroxypyrrolidine are key components in certain antibiotics and central nervous system agents. The benzyloxy-protected version is a critical precursor in the laboratory-scale and industrial-scale synthesis of these more complex active pharmaceutical ingredients.

Conclusion

(R)-3-Benzyloxy-pyrrolidine is a high-value chiral building block that plays a strategic role in the design and synthesis of novel therapeutic agents. Its defined stereochemistry, coupled with the synthetic versatility of the pyrrolidine ring and the utility of the benzyl protecting group, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, characterization, and synthetic methodologies is fundamental for its effective application in the rigorous and demanding field of drug discovery.

References

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link].

-

Typical Proton and C-13 Chemical Shift Values. Available from: [Link].

- Fanning, S. W., et al. (2018). The Orientation of 3-R-Methylpyrrolidine is Responsible for a Pure Estrogen Receptor α Antagonist and Selective ER Degrader. Structure, 26(2), 348-354.e4.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.

- Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transform

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available from: [Link].

- US Patent US7652152B2. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

13C NMR Chemical Shift. Oregon State University. Available from: [Link].

- Synthesis and characterization of cyclization products of 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester. (2020). Molecules, 25(15), 3456.

- CN Patent CN105646321A. (2016). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

- Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches. (2025). Journal of Molecular Structure, 1315, 138234.

-

13C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. ResearchGate. Available from: [Link].

-

¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Available from: [Link].

-

Longchem. (R)-3-BENZYLOXY-PYRROLIDINE. Available from: [Link].

- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2016). Chemistry Central Journal, 10, 63.

-

NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link].

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available from: [Link].

-

The Role of 1-Benzylpyrrolidine in Modern Organic Synthesis. (2026). Future Origin. Available from: [Link].

- Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. (2025). Journal of Molecular Structure, 1321, 138987.

-

Table of Characteristic IR Absorptions. Available from: [Link].

-

Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. ResearchGate. Available from: [Link].

- WO Patent WO2007024113A1. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

FTIR spectrum of benzilic acid. ResearchGate. Available from: [Link].

- Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. (2021). Vietnam Journal of Chemistry, 59(5), 589-594.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1239658.

-

Interpreting Infrared Spectra. Specac Ltd. Available from: [Link].

- Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. (2023). Science Journal of Chemistry, 11(3), 71-77.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

The Biological Significance of Chiral Pyrrolidine Scaffolds: A Technical Guide for Drug Discovery

Abstract

The chiral pyrrolidine ring is a five-membered saturated nitrogen heterocycle that has emerged as a cornerstone in modern medicinal chemistry and asymmetric synthesis.[1][2][3] Its prevalence in a vast array of natural products, FDA-approved drugs, and organocatalysts underscores its profound biological significance.[1][3][4][5] This technical guide provides an in-depth exploration of the chiral pyrrolidine scaffold for researchers, scientists, and drug development professionals. We will dissect the structural and physicochemical properties that render it a "privileged scaffold," examine its role in stereoselective synthesis, and present case studies of its successful incorporation into therapeutic agents across diverse disease areas. Furthermore, this guide will furnish detailed synthetic protocols and mechanistic insights to empower scientists in harnessing the full potential of this versatile molecular framework.

Introduction: The Unique Standing of the Chiral Pyrrolidine Scaffold

In the landscape of molecular scaffolds used in drug discovery, the chiral pyrrolidine ring holds a position of distinction.[6] This saturated heterocycle is not merely a passive linker but an active contributor to a molecule's biological profile. Its significance is rooted in a combination of unique structural and chemical attributes:

-

Three-Dimensionality (3D) and sp³-Hybridization: Unlike flat, aromatic rings, the non-planar, puckered conformation of the pyrrolidine ring allows for a more extensive and precise exploration of three-dimensional pharmacophore space.[1] This increased 3D coverage is crucial for achieving high-affinity and selective interactions with complex biological targets like enzymes and receptors.[1]

-

Stereochemical Richness: The pyrrolidine ring can possess multiple stereocenters. The specific spatial orientation of substituents on the ring is critical, as different stereoisomers can exhibit vastly different biological activities and binding modes.[1] This stereochemical diversity provides a powerful tool for fine-tuning a drug candidate's efficacy and safety profile.

-

Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can significantly enhance a molecule's aqueous solubility and other key physicochemical properties.[4][7] The nitrogen atom can act as a hydrogen bond acceptor, or, when protonated or unsubstituted, as a hydrogen bond donor, facilitating interactions with biological targets and improving pharmacokinetic profiles.[7]

-

"Privileged Scaffold" Status: The pyrrolidine ring is frequently described as a "privileged scaffold" because it is a recurring motif in molecules that bind to a wide range of different biological targets.[4][6] This versatility stems from its ability to present substituents in well-defined spatial orientations, mimicking the secondary structures of peptides and engaging in critical binding interactions.

The convergence of these properties makes the chiral pyrrolidine scaffold an invaluable tool for medicinal chemists, enabling the design of novel therapeutics with enhanced potency, selectivity, and drug-like characteristics.[2][3]

The Pyrrolidine Motif in Nature's Arsenal

Nature has long utilized the pyrrolidine scaffold in a diverse array of biologically active molecules, particularly in alkaloids.[1][3] These natural products serve as a rich source of inspiration for drug design and have demonstrated a wide spectrum of pharmacological activities.[2][3]

| Natural Product | Source | Key Biological Activity |

| Nicotine [1][5] | Tobacco Plant | Agonist of nicotinic acetylcholine receptors |

| Hygrine [5] | Coca Plant | Alkaloid, stimulant |

| Anisomycin [2][3] | Streptomyces species | Antibiotic, protein synthesis inhibitor, antitumor[2][3][4] |

| (R)-Bgugaine [1][8] | Arisarum vulgare | Antibacterial, antifungal[1][8] |

| 1,4-dideoxy-1,4-imino-d-ribitol [1] | Mulberry Trees | Glycosidase inhibitor, anticancer properties[1] |

| Polyhydroxylated Pyrrolidines (Aza-sugars) [1] | Various | Mimic carbohydrate transition states, inhibit glycosidases[1] |

The structural complexity and potent bioactivity of these natural products highlight the evolutionary selection of the pyrrolidine ring as a robust framework for molecular recognition.

A Pillar of Asymmetric Synthesis: Proline and Organocatalysis

The simplest chiral pyrrolidine, the amino acid L-proline, has revolutionized the field of asymmetric synthesis.[5][9] Proline and its derivatives are highly effective organocatalysts, capable of promoting a wide range of stereoselective transformations without the need for toxic or expensive metal catalysts.[10]

The primary mechanism of action involves the formation of key intermediates—enamines or iminium ions—from the reaction of the pyrrolidine's secondary amine with a carbonyl substrate (aldehyde or ketone).[11][12] The inherent chirality of the proline catalyst then directs the subsequent bond-forming step, leading to a product with high enantiomeric excess.

Mechanism: Proline-Catalyzed Aldol Reaction

The direct asymmetric aldol reaction is a classic example of proline catalysis.[11] The catalyst functions as a "micro-aldolase," orchestrating the entire reaction sequence with high stereocontrol.[13]

-

Enamine Formation: The secondary amine of proline reacts with a ketone (the donor) to form a nucleophilic enamine intermediate.

-

Stereoselective C-C Bond Formation: The chiral enamine attacks the aldehyde (the acceptor) from a specific face, dictated by a highly organized, hydrogen-bonded transition state that minimizes steric hindrance.[11][14] This step establishes the new stereocenter.

-

Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the proline catalyst, thus completing the catalytic cycle.

Caption: Catalytic Cycle of Proline-Mediated Aldol Reaction.

This catalytic power extends to a broad range of other transformations, including Mannich, Michael, and Diels-Alder reactions, making chiral pyrrolidines indispensable tools for the efficient construction of complex chiral molecules.[14]

The Pyrrolidine Scaffold in Approved Therapeutics

The structural and functional advantages of the chiral pyrrolidine ring have been successfully translated into numerous FDA-approved drugs across a wide spectrum of therapeutic areas.[1][15] The scaffold often serves as a rigid, peptide-mimicking backbone or as a key binding element that improves potency and pharmacokinetic properties.

| Drug (Brand Name) | Therapeutic Class | Mechanism of Action / Role of Pyrrolidine |

| Captopril (Capoten) [3][7] | ACE Inhibitor | The proline (pyrrolidine-2-carboxylic acid) moiety mimics the C-terminal dipeptide of Angiotensin I, enabling potent inhibition of Angiotensin-Converting Enzyme (ACE).[7] |

| Vildagliptin (Galvus) | DPP-4 Inhibitor | The chiral (S)-pyrrolidine-2-carbonitrile group is crucial for binding to and inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, used in the treatment of type 2 diabetes.[15] |

| Daclatasvir (Daklinza) [7] | Antiviral (HCV) | A complex molecule where pyrrolidine rings contribute to the overall conformation required for potent inhibition of the Hepatitis C virus (HCV) NS5A protein.[7] |

| Aniracetam [3][5] | Nootropic | A pyrrolidinone-class drug, it acts as a positive allosteric modulator of AMPA receptors. |

| Clindamycin [3] | Antibiotic | An L-proline derivative is a key structural component of this lincosamide antibiotic that inhibits bacterial protein synthesis. |

| Rolipram [3] | Anti-inflammatory | A selective phosphodiesterase-4 (PDE4) inhibitor where the pyrrolidinone core is essential for activity. |

The consistent success of these drugs validates the pyrrolidine ring's status as a privileged scaffold and a reliable building block in the rational design of new medicines.[4][6]

Key Synthetic Methodologies for Chiral Pyrrolidines

Access to enantiomerically pure pyrrolidine derivatives is paramount for their application in drug discovery and catalysis.[6] A variety of robust synthetic strategies have been developed to meet this need.

5.1. Chiral Pool Synthesis

One of the most common approaches involves using naturally occurring chiral molecules as starting materials.[6]

-

(L)-Proline and (L)-Hydroxyproline: These amino acids are inexpensive and readily available sources of chiral pyrrolidines, serving as foundational building blocks for more complex derivatives.[5]

-

Pyroglutamic Acid: Derived from glutamic acid, it provides another versatile entry point to functionalized chiral pyrrolidines.[6]

5.2. Asymmetric Cycloaddition Reactions

1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles are a powerful method for constructing substituted pyrrolidines with excellent stereocontrol. The use of chiral ligands or catalysts ensures the enantioselectivity of the process.

5.3. Asymmetric C-H Amination

Modern methods, such as the enantioselective Hofmann-Löffler-Freytag reaction, allow for the direct conversion of C-H bonds into C-N bonds, providing a highly efficient and atom-economical route to chiral pyrrolidines from linear amine precursors.[6]

Protocol: Asymmetric "Clip-Cycle" Synthesis of a 3,3-Disubstituted Pyrrolidine

This protocol describes a modern, catalytic asymmetric method for synthesizing chiral spiropyrrolidines, which are increasingly important scaffolds in drug discovery.[8][16] The strategy involves "clipping" an amine substrate to an activating group via metathesis, followed by an enantioselective intramolecular cyclization.

Caption: Experimental Workflow for Asymmetric 'Clip-Cycle' Synthesis.

Step-by-Step Methodology: [16]

-

Activation ("Clip"):

-

To a solution of the Cbz-protected bis-homoallylic amine (1.0 equiv) and a suitable thioacrylate (1.2 equiv) in anhydrous dichloromethane (DCM), add a second-generation Grubbs catalyst (e.g., 5 mol%).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 12-24 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, concentrate the reaction mixture in vacuo and purify the crude activated thioester intermediate by flash column chromatography (silica gel).

-

-

Asymmetric Cyclization ("Cycle"):

-

Dissolve the purified thioester intermediate (1.0 equiv) in anhydrous toluene.

-

Add a chiral phosphoric acid catalyst (e.g., TRIP, 10 mol%) to the solution.

-

Heat the reaction mixture to 40 °C and stir for 24-48 hours, monitoring by TLC or HPLC for product formation.

-

The chiral catalyst directs the intramolecular aza-Michael addition, forming the pyrrolidine ring with high enantioselectivity.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the final enantioenriched spiropyrrolidine product.

-

Characterize the product by NMR, HRMS, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Causality and Rationale: The thioester is a critical activating group, superior to ketones or oxoesters, for the subsequent aza-Michael reaction.[8] The chiral phosphoric acid catalyst forms a chiral ion pair with the substrate's imine tautomer, effectively shielding one face and directing the nucleophilic attack of the nitrogen to occur with high stereoselectivity.[8][16]

Future Perspectives and Conclusion

The biological significance of the chiral pyrrolidine scaffold is undisputed and continues to grow. Future research will likely focus on:

-

Novel Synthetic Methods: Developing even more efficient, sustainable, and stereodivergent methods for accessing complex pyrrolidine derivatives.[17][18]

-

New Therapeutic Applications: Exploring the utility of pyrrolidine-based molecules in emerging therapeutic areas, such as protein-protein interaction modulation and targeted protein degradation.

-

Advanced Catalysis: Designing novel pyrrolidine-based organocatalysts with enhanced activity and broader substrate scope.[10]

References

-

Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Almerico, A. M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]

-

Poyraz, S., Yilmaz, I., Senturk, M., & Kilic, F. S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Poyraz, S., Yilmaz, I., Senturk, M., & Kilic, F. S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Various Authors. (2023). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). Pyrrolidine. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 25, 2026, from [Link]

-

Shashkov, A., Galkina, A., Anisimova, N., Semenov, O., & Belyakov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 1158. [Link]

-

Miller, S. J., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 386(6719), eaad8589. [Link]

-

Silverman, R. B., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 54(18), 6247–6253. [Link]

-

Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

-

Sun, J., et al. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(13), 2359–2364. [Link]

-

Johnston, J. N., et al. (2020). Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. Journal of the American Chemical Society, 142(40), 17011–17017. [Link]

-

Wikipedia contributors. (n.d.). Proline organocatalysis. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Benaglia, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 13(7), 1083. [Link]

-

Pacak, A. (n.d.). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. [Link]

-

Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Almerico, A. M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]

-

Johnston, J. N., et al. (2020). Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. Journal of the American Chemical Society, 142(40), 17011–17017. [Link]

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

-

Gellman, S. H. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. longdom.org [longdom.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pyrrolidine synthesis [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of (R)-3-Benzyloxy-pyrrolidine in Modern Asymmetric Synthesis: A Technical Guide

In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the control of stereochemistry a critical factor in the development of effective and safe therapeutics. Within the arsenal of chiral building blocks available to the synthetic chemist, (R)-3-Benzyloxy-pyrrolidine has emerged as a versatile and highly valuable scaffold. Its rigid, five-membered ring system, coupled with the stereodefined benzyloxy group, provides a powerful tool for inducing asymmetry in a wide range of chemical transformations. This in-depth technical guide explores the synthesis, properties, and diverse applications of (R)-3-Benzyloxy-pyrrolidine, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Attributes

(R)-3-Benzyloxy-pyrrolidine is a chiral heterocyclic amine characterized by a pyrrolidine ring substituted at the 3-position with a benzyloxy group. The presence of this stereocenter is fundamental to its utility in asymmetric synthesis.

Table 1: Physicochemical Properties of (R)-3-Benzyloxy-pyrrolidine and its Hydrochloride Salt

| Property | (R)-3-Benzyloxy-pyrrolidine | (R)-3-Benzyloxy-pyrrolidine HCl |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆ClNO |

| Molecular Weight | 177.24 g/mol | 213.70 g/mol |

| Appearance | Pale-yellow to yellow-brown sticky oil or semi-solid | Light yellow to brown solid |

| Boiling Point | 269.2 ± 33.0 °C | Not available |

| Flash Point | 106.7 ± 14.8 °C | Not available |

| Storage | Room Temperature, sealed in dry conditions | Room Temperature, sealed in dry conditions |

The hydrochloride salt is often preferred for its enhanced stability and solubility in aqueous media compared to the free base[1]. The chirality of the molecule is a crucial determinant of its pharmacological properties, with the (R)-enantiomer potentially exhibiting distinct biological activity from its (S)-counterpart[1].

Strategic Synthesis of (R)-3-Benzyloxy-pyrrolidine

The efficient and stereocontrolled synthesis of (R)-3-Benzyloxy-pyrrolidine is critical for its application. The most common and practical approach involves the benzylation of a readily available chiral precursor, (R)-3-hydroxypyrrolidine, which is often used in its N-protected form.

Synthesis of the Precursor: N-Boc-(R)-3-hydroxypyrrolidine

The initial step involves the protection of the pyrrolidine nitrogen to prevent side reactions during the subsequent benzylation. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability and ease of removal under acidic conditions.

Experimental Protocol: N-Boc Protection of (R)-3-hydroxypyrrolidine

-

Dissolve (R)-3-hydroxypyrrolidine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically triethylamine (1.1 equiv) or diisopropylethylamine (DIPEA), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv) in the same solvent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-(R)-3-hydroxypyrrolidine.

Williamson Ether Synthesis for Benzylation

The hydroxyl group of N-Boc-(R)-3-hydroxypyrrolidine is then converted to a benzyloxy group via the Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism, where an alkoxide, generated by deprotonating the alcohol, displaces a halide from benzyl bromide[2].

Experimental Protocol: Synthesis of N-Boc-(R)-3-benzyloxy-pyrrolidine

-

To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to form the sodium alkoxide.

-

Slowly add benzyl bromide (1.1 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield pure N-Boc-(R)-3-benzyloxy-pyrrolidine.

Caption: Role of a 3-hydroxypyrrolidine in Paritaprevir synthesis.

Synthesis of M₃ Receptor Antagonists for Overactive Bladder

(R)-3-Benzyloxy-pyrrolidine is a precursor to (S)-3-hydroxypyrrolidine, a key intermediate in the synthesis of Darifenacin, a selective M₃ muscarinic receptor antagonist used to treat overactive bladder.[3][4] The synthesis involves the inversion of stereochemistry at the C3 position of an (R)-3-hydroxypyrrolidine derivative, highlighting the importance of having access to enantiomerically pure starting materials.[3]

Chiral Ligands for Asymmetric Catalysis

The pyrrolidine framework is a privileged scaffold for the design of chiral ligands for a wide range of asymmetric catalytic transformations. The nitrogen atom of (R)-3-Benzyloxy-pyrrolidine can be readily functionalized to create novel bidentate or tridentate ligands. These ligands can coordinate to transition metals such as rhodium, iridium, and palladium to form chiral catalysts that can effect highly enantioselective reactions, including hydrogenations, hydroformylations, and C-C bond-forming reactions. The stereochemistry of the pyrrolidine ring is transferred to the product of the catalytic reaction, enabling the synthesis of a wide variety of chiral molecules with high optical purity.[1]

Key Reactions and Transformations

Beyond its direct incorporation as a building block, (R)-3-Benzyloxy-pyrrolidine can undergo several key transformations that expand its synthetic utility.

O-Debenzylation to Access the Chiral 3-Hydroxypyrrolidine

The benzyl ether can be readily cleaved to unmask the hydroxyl group, providing access to chiral 3-hydroxypyrrolidine derivatives. This transformation is typically achieved by catalytic hydrogenation.

Experimental Protocol: O-Debenzylation via Catalytic Hydrogenation

-

Dissolve the N-protected (R)-3-benzyloxy-pyrrolidine derivative (1.0 equiv) in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the N-protected (R)-3-hydroxypyrrolidine.

For substrates sensitive to standard hydrogenation conditions, alternative methods such as transfer hydrogenation or the use of other deprotecting agents may be employed.[5]

Mechanistic Insights: The Source of Stereochemical Control

The efficacy of (R)-3-Benzyloxy-pyrrolidine as a chiral building block stems from the conformational rigidity of the pyrrolidine ring and the steric influence of the benzyloxy group. The five-membered ring exists in a puckered envelope or twist conformation, which places the substituents in well-defined pseudo-axial or pseudo-equatorial positions. The bulky benzyloxy group at the C3 position effectively shields one face of the molecule, directing incoming reagents to the opposite, less sterically hindered face. This principle of steric hindrance is fundamental to the stereochemical outcome of many reactions involving this chiral scaffold. In the context of its use in chiral ligands, the stereocenter on the pyrrolidine backbone dictates the chiral environment around the metal center, which in turn controls the enantioselectivity of the catalyzed reaction.[1]

Conclusion

(R)-3-Benzyloxy-pyrrolidine is a cornerstone of modern asymmetric synthesis. Its ready accessibility through stereocontrolled synthetic routes, coupled with its versatile reactivity and profound influence on the stereochemical course of reactions, makes it an invaluable tool for the construction of complex chiral molecules. From its role as a key fragment in blockbuster pharmaceuticals to its application in the development of novel asymmetric catalysts, (R)-3-Benzyloxy-pyrrolidine continues to empower chemists to address the challenges of stereoselective synthesis and drive innovation in the fields of medicine and materials science. The protocols and insights provided in this guide serve as a practical resource for harnessing the full potential of this exceptional chiral building block.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

- Process for preparation of darifenacin and intermediates used in the process. Google Patents.

-

LC-Q/TOF mass spectrometry data driven identification and spectroscopic characterisation of a new 3,4-methylenedioxy-N-benzyl cathinone (BMDP). ResearchGate. Available at: [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

-

Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. Available at: [Link]

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.

-

Experiment 06 Williamson Ether Synthesis. Available at: [Link]

-

Spiro[pyrrolidine-2,2'-adamantanes]: Synthesis, Anti-Influenza Virus Activity and Conformational Properties. PubMed. Available at: [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available at: [Link]

-

INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Googleapis. Available at: [Link]

-

Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. Available at: [Link]

- Synthesis method for N-Boc-3-piperidone. Google Patents.

- Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Google Patents.

-

Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

- Process for Preparation of Darifenacin and Intermediates Used in the Process. Google Patents.

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 4. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]

- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Spectral Data of (R)-3-Benzyloxy-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Benzyloxy-pyrrolidine is a chiral heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its rigid pyrrolidine scaffold, combined with the stereochemistry at the C3 position, makes it an important intermediate in the development of novel therapeutics. A thorough understanding of its physical and spectral properties is paramount for its effective utilization in drug discovery and development, ensuring purity, confirming identity, and predicting its behavior in chemical transformations. This guide provides a comprehensive overview of the key physical and spectral data for (R)-3-Benzyloxy-pyrrolidine, alongside the experimental methodologies for their determination.

Molecular Structure and Key Identifiers

The structural integrity and identity of (R)-3-Benzyloxy-pyrrolidine are established through its fundamental chemical identifiers.

| Identifier | Value |

| Chemical Name | (R)-3-(Benzyloxy)pyrrolidine |

| CAS Number | 177948-70-8 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Structure | |

| (Image of the chemical structure of (R)-3-Benzyloxy-pyrrolidine) |

Due to its stability and ease of handling, (R)-3-Benzyloxy-pyrrolidine is also frequently available as its hydrochloride salt.

| Identifier | Value |

| Chemical Name | (R)-3-(Benzyloxy)pyrrolidine hydrochloride |

| CAS Number | 927819-90-7 |

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.71 g/mol |

Physical Properties

The physical properties of a compound are critical for its handling, storage, and application in synthetic chemistry. (R)-3-Benzyloxy-pyrrolidine is typically a pale-yellow to yellow-brown sticky oil or semi-solid at room temperature.[1] Its hydrochloride salt, in contrast, is a more stable light yellow to brown solid, which is often preferred for its enhanced stability and solubility in certain solvents.[2]

| Property | (R)-3-Benzyloxy-pyrrolidine | (R)-3-Benzyloxy-pyrrolidine Hydrochloride |

| Appearance | Pale-yellow to yellow-brown sticky oil or semi-solid[1] | Light yellow to brown solid[2] |

| Boiling Point | 269.2 ± 33.0 °C (Predicted) | Not available |

| Flash Point | 106.7 ± 14.8 °C (Predicted) | Not available |

| Storage | Store under inert gas | Sealed in dry, Room Temperature[2] |

Optical Activity: A Signature of Chirality

As a chiral molecule, (R)-3-Benzyloxy-pyrrolidine exhibits optical activity, meaning it rotates the plane of polarized light. This property is fundamental to confirming the enantiomeric purity of the compound. The specific rotation is a standardized measure of this activity.

| Parameter | Value |

| Specific Rotation ([α]) | Data not available in searched sources |

Experimental Protocol: Polarimetry

The determination of specific rotation is performed using a polarimeter.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent is critical as it can influence the magnitude and even the sign of the optical rotation. A non-polar, achiral solvent is typically preferred to minimize solvent-solute interactions that could affect the measurement.

-

Concentration: The observed rotation is directly proportional to the concentration. A known concentration is prepared to ensure accurate calculation of the specific rotation.

-

Path Length: A standardized path length, typically 1 decimeter (10 cm), is used to ensure consistency and comparability of the data.

-

Wavelength and Temperature: The sodium D-line (589 nm) is the standard wavelength for this measurement, and the temperature is controlled (usually at 20 or 25 °C) as it can affect the rotation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of (R)-3-Benzyloxy-pyrrolidine and dissolve it in a known volume of a suitable achiral solvent (e.g., chloroform, methanol) to a specific concentration (e.g., c = 1 g/100 mL).

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

-

Measurement: Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Measure the observed angle of rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

l is the path length of the cell in decimeters

-

c is the concentration of the solution in g/mL

-

Caption: Workflow for Determining Specific Rotation.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (R)-3-Benzyloxy-pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20–7.40 | m | 5H | Aromatic protons (benzyl group)[1] |

| 4.55 | s | 2H | -O-CH₂-Ph |

| 4.20 | m | 1H | H-3 (methine proton)[1] |

| 2.50–3.50 | m | 4H | Pyrrolidine methylene groups[1] |

| 1.80-2.20 | m | 2H | H-4 |

| ~2.0 (broad) | s | 1H | N-H |

¹³C NMR (Carbon-13) Data (Predicted):

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary aromatic carbon |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~78 | C-3 |

| ~70 | -O-CH₂-Ph |

| ~50 | C-5 |

| ~45 | C-2 |

| ~30 | C-4 |

Experimental Protocol: NMR Spectroscopy

Causality Behind Experimental Choices:

-

Deuterated Solvents: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent proton signals that would obscure the analyte's signals.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm) for referencing chemical shifts, due to its chemical inertness and single, sharp resonance peak.

-

Pulse Sequences: Specific pulse sequences are employed to acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra, which aid in the complete assignment of protons and carbons.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of (R)-3-Benzyloxy-pyrrolidine in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals.

-

Spectral Analysis: Assign the peaks based on their chemical shifts, multiplicities, and integration values. 2D NMR experiments can be performed for unambiguous assignments.

Caption: General Workflow for NMR Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands (Predicted):

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-3500 (broad) | N-H | Stretching |

| 3000-3100 | Aromatic C-H | Stretching |

| 2850-2960 | Aliphatic C-H | Stretching |

| 1580, 1495, 1450 | C=C | Aromatic ring stretching |

| 1050-1150 | C-O | Ether stretching |

| ~1100 | C-N | Stretching |

Experimental Protocol: FT-IR Spectroscopy

Causality Behind Experimental Choices:

-

ATR-FTIR: Attenuated Total Reflectance (ATR) is a common technique for liquid or solid samples as it requires minimal sample preparation.

-

Background Scan: A background spectrum of the clean ATR crystal is taken to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

Step-by-Step Methodology:

-

Background Collection: Record a background spectrum with a clean, empty ATR crystal.

-

Sample Application: Apply a small drop of (R)-3-Benzyloxy-pyrrolidine directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for ATR-FT-IR Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectral Data:

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

| 178 | [M+H]⁺ (in ESI) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |

| 86 | [C₅H₁₂N]⁺ (Pyrrolidine fragment) |

Experimental Protocol: Mass Spectrometry

Causality Behind Experimental Choices:

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amines, often yielding the protonated molecule [M+H]⁺, which helps in determining the molecular weight.

-

High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of (R)-3-Benzyloxy-pyrrolidine in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured mass with the calculated exact mass to confirm the elemental composition.

Caption: General Workflow for Mass Spectrometry Analysis.

Conclusion

The comprehensive physical and spectral data presented in this guide are essential for the accurate identification, quality control, and effective application of (R)-3-Benzyloxy-pyrrolidine in research and development. The detailed experimental protocols provide a framework for obtaining reliable and reproducible data, ensuring the scientific integrity of its use in the synthesis of novel and impactful pharmaceutical agents.

References

-

3A Senrise. (R)-3-(benzyloxy)pyrrolidine hydrochloride, 95%. Retrieved from [Link]

-

ChemRxiv. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. Retrieved from [Link]

Sources

A Technical Guide to (R)-3-Benzyloxy-pyrrolidine: Sourcing, Quality Control, and Application

This guide provides an in-depth technical overview of (R)-3-Benzyloxy-pyrrolidine, a critical chiral building block for researchers and professionals in drug development. We will move beyond simple catalog data to explore the practical aspects of sourcing this intermediate, establishing robust quality control, and understanding its application context. This document is structured to provide not just protocols, but the strategic reasoning behind them, ensuring scientific integrity and reproducibility in your research.

Strategic Importance in Medicinal Chemistry

(R)-3-Benzyloxy-pyrrolidine is a five-membered nitrogen-containing heterocycle valued for its chiral center and versatile chemical handles. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved pharmaceuticals and bioactive natural products.[1] The specific (R)-stereoconfiguration at the 3-position is crucial, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] The benzyloxy group serves a dual purpose: it acts as a bulky protecting group for the hydroxyl function, preventing unwanted side reactions, and it enhances the compound's solubility and reactivity in various organic solvents.[2]

This intermediate is frequently employed in the synthesis of complex molecules targeting a range of therapeutic areas. Its nucleophilic secondary amine allows for straightforward derivatization, while the protected hydroxyl group can be deprotected later in a synthetic route to reveal a new point for modification.[3] It is primarily available commercially as the free base or, more commonly, as a hydrochloride salt. The HCl salt form is generally preferred for its superior stability and ease of handling as a solid, compared to the free base which can be a pale-yellow to yellow-brown oil or semi-solid.[2][3]

Commercial Availability and Supplier Analysis

Sourcing high-quality (R)-3-Benzyloxy-pyrrolidine is the foundational step for any successful research campaign. The market offers this compound in both its free base (CAS 177948-70-8) and hydrochloride salt (CAS 927819-90-7) forms. Purity levels typically range from ≥95% to >99%.[4] For early-stage discovery, a 95% purity may suffice, but for later-stage development and scale-up, >98% purity with a detailed Certificate of Analysis (CoA) is essential.

Below is a comparative table of representative global suppliers. This is not an exhaustive list but provides a strong starting point for sourcing research and bulk quantities.

| Supplier | Product Form | Representative Purity | Available Quantities | Geographic Focus | Website/Contact |

| AstaTech (Chengdu) Pharma. | HCl Salt | >98% | Grams to Multi-Kilograms | Global (HQ in China) | [5][6] |

| Accela ChemBio Co.,Ltd. | HCl Salt | ≥95% | Grams to Kilograms | Global (HQ in China) | [7] |

| Simagchem | HCl Salt | 99% | Kilograms to Metric Tons | Global (HQ in China) | [8] |

| Activate Scientific | HCl Salt | 95+% | Grams | Global | [9] |

| AK Scientific, Inc. | HCl Salt | >95% | Grams | Global (HQ in USA) | [9] |

| BLD Pharm | HCl Salt | >97% | Grams to Kilograms | Global |

Field-Proven Insights for Supplier Selection:

-

For R&D Scale (grams): Suppliers like AK Scientific and Activate Scientific offer convenient small quantities with readily available stock.

-

For Scale-Up (kilograms): Companies like AstaTech and Simagchem have demonstrated large-scale production capacity, which is a critical consideration for process development.[8]

-

Documentation is Key: Always request a lot-specific Certificate of Analysis (CoA) prior to purchase. This document is the primary guarantee of quality and should include identity confirmation (¹H NMR, MS), purity assessment (HPLC), and chiral purity (if available).

The following diagram illustrates a logical workflow for qualifying a new supplier for this critical intermediate.

Caption: A workflow for qualifying suppliers of (R)-3-Benzyloxy-pyrrolidine.

Synthesis and Purification: A Protocol with Rationale

While commercially available, understanding the synthesis of (R)-3-Benzyloxy-pyrrolidine HCl provides insight into potential impurities. A common route involves the deprotection of an N-Boc protected precursor.[9]

Experimental Protocol: Synthesis of (R)-3-Benzyloxy-pyrrolidine HCl

This protocol is adapted from established chemical literature and is intended for informational purposes in a laboratory setting.[9]

Step 1: Reaction Setup

-

Charge a suitable reaction vessel with N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine (1.0 eq).

-

Add isopropanol (IPA) as the solvent and heat the mixture to 40°C with stirring until all solid dissolves.

-

Scientist's Rationale: Isopropanol is a good solvent for both the starting material and the HCl gas. The gentle heating ensures complete dissolution and increases the reaction rate without causing significant solvent loss or degradation.

-

Step 2: Deprotection

-

Slowly bubble hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in isopropanol dropwise over 6 hours, maintaining the temperature at 40°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Scientist's Rationale: The acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, releasing CO₂ and isobutylene as byproducts. A slow addition rate is critical to control the exotherm and prevent pressure buildup.

-

Step 3: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature (~23°C).

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the isopropanol.

-

Add ethyl acetate and re-concentrate. Repeat this step.

-

Scientist's Rationale: This azeotropic distillation helps to remove residual isopropanol and water, preparing the crude product for crystallization. The product, being a salt, will precipitate as the solvent polarity is reduced.

-

Step 4: Crystallization and Purification

-

Heat the resulting concentrate to 40°C and add a small amount of isopropanol until any oily residue fully dissolves.

-

Gradually cool the solution to allow for crystal formation. Seeding with a small crystal of pure product can be beneficial.

-

Once crystallization begins, slowly add hexane as an anti-solvent. A typical final solvent ratio might be IPA/Ethyl Acetate/Hexane = 1/71.5/71.5.[9]

-

Filter the resulting crystals under reduced pressure, wash the filter cake with cold ethyl acetate, and dry under vacuum.

-

Scientist's Rationale: Crystallization is a powerful purification technique. The specific solvent system (a polar solvent, a mid-polar co-solvent, and a non-polar anti-solvent) is chosen to ensure that the desired product has low solubility at cool temperatures while impurities remain in the mother liquor. This method can yield product with very high purity (e.g., 99.8%).[9]

-

Quality Control and Characterization

Independent verification of incoming material is a cornerstone of good scientific practice. A Certificate of Analysis from the supplier is a starting point, but in-house confirmation is essential.

Standard QC Workflow

Caption: A standard quality control workflow for incoming chiral intermediates.

Step-by-Step QC Protocol: HPLC Purity Analysis

-

Standard Preparation: Accurately weigh ~5 mg of (R)-3-Benzyloxy-pyrrolidine HCl and dissolve in 5.0 mL of diluent (e.g., 50:50 Acetonitrile:Water) to make a 1 mg/mL stock.

-

Sample Preparation: Prepare the sample to be tested at the same concentration.

-

HPLC Conditions (Example Method):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample and integrate all peaks. Purity is reported as the area of the main peak divided by the total area of all peaks.

-

Scientist's Rationale: Reverse-phase HPLC is a robust method for separating organic molecules based on polarity. The acidic modifier (TFA) ensures sharp peaks for the amine. A gradient elution is used to ensure that both polar and non-polar impurities are eluted from the column and detected.

-

Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the material and ensure laboratory safety.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[10] The hydrochloride salt is generally stable under these conditions.

Conclusion

(R)-3-Benzyloxy-pyrrolidine is a high-value intermediate whose successful use in drug discovery and development hinges on diligent sourcing and rigorous quality control. By treating procurement as a scientific variable and implementing in-house verification, researchers can build a solid foundation for their synthetic endeavors. Understanding the rationale behind its synthesis, purification, and analysis empowers scientists to troubleshoot issues and ensure the consistency and quality of their results, ultimately accelerating the path to novel therapeutics.

References

-

Bouling Chemical Co., Limited. (n.d.). (3S)-3-(Benzyloxy)Pyrrolidine Hydrochloride (1:1). Retrieved January 25, 2026, from [Link]

-

3ASenrise. (2024). (R)-3-(benzyloxy)pyrrolidine hydrochloride, 95%. Retrieved January 25, 2026, from [Link]

-

Longchem. (n.d.). (R)-3-BENZYLOXY-PYRROLIDINE. Retrieved January 25, 2026, from [Link]

-

AstaTech (Chengdu) Biopharmaceutical Corp. (n.d.). Company Profile. Retrieved January 25, 2026, from [Link]

-

Accela ChemBio Co.,Ltd. (n.d.). Home. Retrieved January 25, 2026, from [Link]

-

AstaTech (Chengdu) Biopharmaceutical Corp. (n.d.). Profile on ChemBuyersGuide. Retrieved January 25, 2026, from [Link]

Sources

- 1. ピロリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 3. Buy (R)-3-Benzyloxy-pyrrolidine | 177948-70-8 [smolecule.com]

- 4. 927819-90-7 | (R)-3-(benzyloxy)pyrrolidine hydrochloride [3asenrise.com]

- 5. 爱斯特(成都)生物制药股份有限公司 [en.astatech.com.cn]

- 6. CAS [chemicalbook.com]

- 7. Home-Accela ChemBio Co.,Ltd. [accelachem.cn]

- 8. High quality (R)-3-Benzyloxy-Pyrrolidine Hydrochloride supplier in China, CasNo.927819-90-7 Simagchem Corporation China (Mainland) [simagchem.lookchem.com]

- 9. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]

- 10. (3S)-3-(Benzyloxy)Pyrrolidine Hydrochloride (1:1) Supplier China | High Purity CAS 312749-09-6 | Quality API Intermediates Manufacturer [chemheterocycles.com]

introduction to asymmetric synthesis of pyrrolidines

An In-Depth Technical Guide to the Asymmetric Synthesis of Pyrrolidines

Executive Summary

The pyrrolidine ring is a cornerstone of modern medicinal chemistry and drug development, recognized as a "privileged structural motif" due to its prevalence in a vast array of biologically active natural products and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, sp³-rich structure provides an ideal scaffold for exploring three-dimensional chemical space, a critical factor in designing potent and selective therapeutics.[2] The stereochemistry of substituents on the pyrrolidine ring profoundly impacts biological activity, making the development of robust asymmetric synthetic methods a paramount objective for organic chemists. This guide provides a detailed exploration of the core strategies employed for the enantioselective construction of chiral pyrrolidines, aimed at researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings, causal logic behind experimental design, and practical applications of key methodologies, including cycloaddition reactions, organocatalysis, transition-metal catalysis, and chiral auxiliary-based approaches.

The Strategic Imperative: Why Asymmetric Synthesis of Pyrrolidines?

The pyrrolidine nucleus is not merely a structural component; it is often the linchpin of a molecule's interaction with its biological target. From antiviral agents like Ombistavir to natural alkaloids with potent physiological effects, the precise spatial arrangement of atoms is non-negotiable.[4][5] Furthermore, chiral pyrrolidines, particularly derivatives of the amino acid proline, have spearheaded the revolution in asymmetric organocatalysis, serving as powerful catalysts for a multitude of chemical transformations.[6][7][8]

The challenge lies in controlling the formation of up to four contiguous stereocenters during the synthesis of the five-membered ring.[9][10] This guide will navigate the primary solutions to this challenge, offering insights into the selection and execution of the most effective synthetic strategies.

Logical Workflow for Strategy Selection

Caption: A decision-making workflow for selecting an appropriate asymmetric pyrrolidine synthesis strategy.

The Workhorse: [3+2] Cycloaddition of Azomethine Ylides

One of the most powerful and convergent strategies for constructing the pyrrolidine core is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an electron-deficient alkene).[11][12] This method is highly atom-economical and can generate up to four stereocenters in a single, often stereospecific, step.[10][13]

Mechanistic Principle and Stereocontrol

Azomethine ylides are 1,3-dipoles that react with 2π-electron systems in a concerted fashion.[12][13] Asymmetric induction is achieved by rendering this process enantioselective, typically through the use of a chiral transition-metal catalyst that coordinates to the azomethine ylide precursor, creating a chiral environment that dictates the facial selectivity of the cycloaddition.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition Mechanism

Sources

- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.unife.it [iris.unife.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]